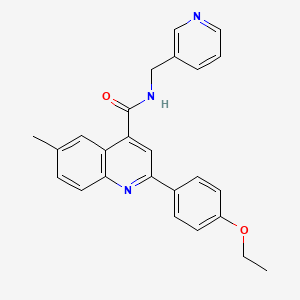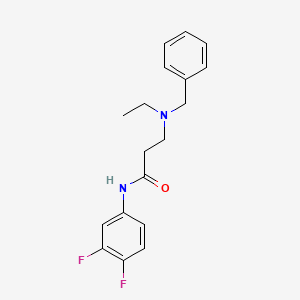![molecular formula C20H14F3N5S B5835464 N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, commonly known as NTG, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NTG belongs to the class of guanidine derivatives and has been shown to possess remarkable pharmacological properties.
作用機序
The mechanism of action of NTG is not fully understood. However, it has been shown to act as an inhibitor of RNA polymerase II, which is responsible for the transcription of genes involved in cell proliferation and survival. NTG has also been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression.
Biochemical and Physiological Effects:
NTG has been shown to possess remarkable biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, NTG has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB.
実験室実験の利点と制限
One of the major advantages of NTG is its potent pharmacological properties. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties, which make it a promising candidate for the development of novel therapeutics. However, one of the major limitations of NTG is its poor solubility in aqueous media, which makes it difficult to use in in vivo experiments.
将来の方向性
There are several future directions for the research on NTG. One of the major directions is to develop novel formulations of NTG that can improve its solubility in aqueous media. Moreover, the development of NTG analogs with improved pharmacological properties is another promising direction for future research. Furthermore, the investigation of the mechanism of action of NTG is another important direction for future research.
合成法
The synthesis of NTG involves the reaction of 2-aminopyrimidine, 2-bromo-5-trifluoromethylthiophene, and 1-naphthylguanidine in the presence of a suitable catalyst. The reaction yields NTG in good yields and high purity.
科学的研究の応用
NTG has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties. NTG has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, NTG has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-naphthalen-1-yl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5S/c21-20(22,23)17-11-15(16-9-4-10-29-16)26-19(27-17)28-18(24)25-14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H3,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGFIZLBKPZKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C(=N/C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)

![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)


![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)

